Hydrolysis Rate: Triethoxy vs. Trimethoxy Silane
The triethoxysilyl group of this compound hydrolyzes significantly slower than the trimethoxysilyl group under basic conditions, providing extended pot life and better control over condensation in sol-gel formulations [1]. In a direct comparison of vinyltriethoxysilane (VTES) and vinyltrimethoxysilane (VTMS) as class-representative model compounds, the hydrolysis rate constant of VTES was approximately 50 times lower than that of VTMS under basic conditions (k_VTES ≈ 1/50 k_VTMS) [1]. This trend is consistent across organotrialkoxysilanes and directly translates to the triethoxy vs. trimethoxy triamino silane comparison.
| Evidence Dimension | Hydrolysis rate constant under basic conditions (water-acetonitrile, base-catalyzed) |
|---|---|
| Target Compound Data | Triethoxysilyl group: hydrolysis rate constant approximately 50-fold lower than trimethoxy analog (class-level inference from VTES vs VTMS model system) |
| Comparator Or Baseline | Trimethoxysilyl analog (e.g., N1-(3-trimethoxysilylpropyl)diethylenetriamine, CAS 35141-30-1): hydrolysis rate constant approximately 50-fold higher under same basic conditions |
| Quantified Difference | Approximately 50-fold slower hydrolysis for triethoxy vs. trimethoxy under basic pH (based on VTES/VTMS model) [1] |
| Conditions | Water-acetonitrile media, base-catalyzed hydrolysis monitored by 1H NMR (model compounds: vinyltriethoxysilane vs. vinyltrimethoxysilane) |
Why This Matters
For procurement decisions, the slower hydrolysis of the triethoxy analog is critical when formulations require extended working time, controlled gelation, or when processing under basic pH conditions, whereas the trimethoxy analog may gel prematurely.
- [1] Brochier, M. C.; et al. 1H NMR study of the hydrolysis of vinyltrialkoxysilanes. J. Eur. Ceram. Soc. 2000, 20, 717–725. View Source
